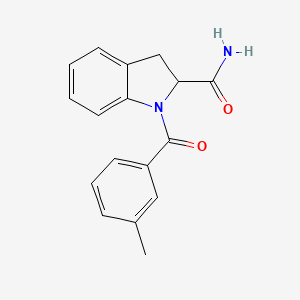![molecular formula C13H18O2 B2998916 1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone CAS No. 2413883-89-1](/img/structure/B2998916.png)
1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone” is a compound that consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a butyl group (a 4-carbon chain) and a hydroxymethyl group (a CH2OH group) attached to it. The “ethanone” part of the name suggests that there is also a ketone functional group (a carbon double-bonded to an oxygen) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a butyl group, a hydroxymethyl group, and a ketone group attached to it. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The phenyl ring might undergo electrophilic aromatic substitution reactions, the ketone group might undergo nucleophilic addition reactions, and the hydroxymethyl group might undergo reactions typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar ketone group and the hydroxymethyl group might make the compound somewhat polar, affecting its solubility in different solvents .科学的研究の応用
Photoremovable Protecting Group for Carboxylic Acids
"1-[2-(2-hydroxyalkyl)phenyl]ethanone" derivatives, including compounds similar to "1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone," have been utilized as photoremovable protecting groups for carboxylic acids. This application is crucial in synthetic chemistry, where controlled release of protected compounds is required. The photolysis of these protected acids yields high isolated yields, demonstrating an efficient method for the selective release of carboxylic acids under mild conditions (Walters N. Atemnkeng et al., 2003).
Biocatalytic Applications
Optically active 1-phenyl-1,2-ethanediol, a related compound, has been produced from racemic mixtures by asymmetric conversion using Candida parapsilosis SYB-1. This process highlights the compound's utility as a chiral building block in organic synthesis, where its enantiopurity is of significant value. The optimal conditions for biocatalytic conversion have been established, yielding high optical purity and demonstrating the potential for scalable production (Nie Yao, 2003).
Antimicrobial Activity
The synthesis and antimicrobial activity of "1-chloro-4-(p-tolyloxy)benzene" derivatives, reacting with "1-(4-hydroxyphenyl)-ethanone" in the presence of copper metal as a catalyst, have been studied. These derivatives exhibit antimicrobial properties against various bacteria, showcasing the potential of "this compound" related compounds in developing new antimicrobial agents (Hitesh Dave et al., 2013).
Fluorescent Probe Development
The development of a BODIPY-based fluorescent on-off probe, starting from "1-(2-Hydroxyphenyl)ethanone," for high selectivity and sensitivity to H2S in biological systems, highlights another application area. This compound's ability to undergo a sulfhydryl-specific cleavage reaction for detecting HS− in cells indicates its potential for studying biological phenomena (T. Fang et al., 2019).
Synthetic Chemistry and Drug Development
The compound "1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone" and its derivatives, related to "this compound," have been synthesized and evaluated for antimicrobial properties. This research signifies the role of such compounds in drug development, particularly in synthesizing medicines for diminishing inflammation and other medical applications (V. -, N. -, K. -, 2022).
将来の方向性
特性
IUPAC Name |
1-[3-butyl-4-(hydroxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-12-8-11(10(2)15)6-7-13(12)9-14/h6-8,14H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIZEYLWFQKRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)C(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
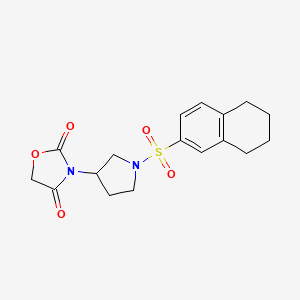
![1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2998837.png)

![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2998839.png)
![N-(4-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2998841.png)

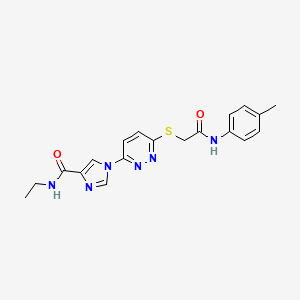
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2998846.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2998847.png)
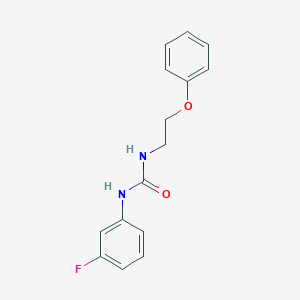
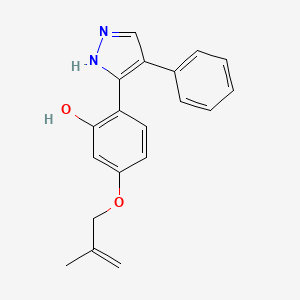
![methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid](/img/structure/B2998854.png)
![2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide](/img/structure/B2998855.png)
